(3-Butyl-1H-1,2,4-triazol-5-yl)acetic acid
Description
Significance of the 1,2,4-Triazole (B32235) Scaffold in Heterocyclic Chemistry
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. globalresearchonline.net This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its unique combination of physicochemical properties. Its structure, featuring multiple nitrogen atoms, allows for a variety of interactions, including hydrogen bonding (both as a donor and acceptor), dipole-dipole interactions, and coordination with metal ions. These capabilities enable 1,2,4-triazole derivatives to bind effectively to a wide range of biological targets, such as enzymes and receptors. researchgate.netorganic-chemistry.org
Furthermore, the 1,2,4-triazole ring is metabolically stable and can act as a bioisostere for other functional groups, such as amides and esters. This allows chemists to replace more labile groups in a drug candidate with the triazole ring to improve its pharmacokinetic profile without losing the necessary biological activity. The aromatic nature and the electron distribution within the ring contribute to its stability and its ability to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules. eurekaselect.com
Overview of Functionalized 1,2,4-Triazole Derivatives and Their Research Importance
The versatility of the 1,2,4-triazole scaffold has led to the development of a vast number of functionalized derivatives with a broad spectrum of biological activities. globalresearchonline.neteurekaselect.com The strategic placement of different functional groups at the various positions of the triazole ring allows for the fine-tuning of a molecule's properties to achieve desired therapeutic effects.
Research has extensively documented that 1,2,4-triazole derivatives exhibit significant pharmacological potential, including:
Antifungal Activity: This is one of the most well-known applications, with several commercial drugs like Fluconazole (B54011) and Itraconazole featuring the 1,2,4-triazole core.
Antimicrobial Activity: Many derivatives have shown potent activity against various strains of bacteria. uomustansiriyah.edu.iq
Anticancer Activity: Certain substituted triazoles have demonstrated the ability to inhibit the proliferation of cancer cells. mdpi.com
Antiviral Activity: The well-known antiviral drug Ribavirin (B1680618) contains a 1,2,4-triazole-3-carboxamide moiety, highlighting the ring's importance in this therapeutic area. mdpi.com
Anti-inflammatory and Analgesic Effects: Research has identified triazole derivatives with significant anti-inflammatory and pain-relieving properties. researchgate.net
Anticonvulsant and Antidepressant Activities: The scaffold is also present in drugs targeting the central nervous system. globalresearchonline.net
The immense body of research on these derivatives underscores the importance of the 1,2,4-triazole nucleus as a foundational element in the design and discovery of new therapeutic agents. uomustansiriyah.edu.iq
Rationale for Focused Research on (3-Butyl-1H-1,2,4-triazol-5-yl)acetic Acid
While specific published research on this compound is limited, the rationale for investigating this particular molecule can be inferred from established principles of medicinal chemistry and structure-activity relationship (SAR) studies of related 1,2,4-triazole derivatives. The interest in this compound stems from the specific combination of its substituents: the butyl group at the C3 position and the acetic acid moiety at the C5 position.
The acetic acid group (-CH₂COOH) is a critical functional element. As a carboxylic acid, it is ionizable under physiological conditions, which can be crucial for interacting with polar or charged residues in the active site of a biological target. This group can form strong ionic bonds or hydrogen bonds, anchoring the molecule to its target. Furthermore, the acetic acid moiety serves as a versatile synthetic handle, allowing for further chemical modifications, such as esterification or amidation, to create a library of related compounds for SAR studies.
The n-butyl group (-CH₂CH₂CH₂CH₃) at the C3 position provides a degree of lipophilicity. In drug design, modulating the lipophilicity of a lead compound is a fundamental strategy to optimize its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity. The four-carbon alkyl chain of the butyl group can fit into hydrophobic pockets within a target protein. Focused research on the butyl derivative, as opposed to smaller (e.g., methyl) or larger alkyl chains, allows scientists to probe the specific spatial and electronic requirements of a target's binding site. It is often part of a systematic investigation to determine the optimal alkyl chain length for maximizing biological activity.
Therefore, the focused research on this compound is likely driven by the hypothesis that the combination of a moderately lipophilic butyl group with a polar, ionizable acetic acid function on the stable 1,2,4-triazole scaffold could lead to a molecule with desirable biological activity and a favorable pharmacokinetic profile for a specific therapeutic target.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 184947-14-6 | epa.gov |
| Molecular Formula | C₇H₁₁N₃O₂ | Computed |
| Molecular Weight | 185.18 g/mol | Computed |
| Synonyms | 2-(3-butyl-1H-1,2,4-triazol-5-yl)acetic acid | N/A |
Note: The properties listed are based on computational data due to the scarcity of published experimental values.
Structure
2D Structure
3D Structure
Properties
CAS No. |
184947-14-6 |
|---|---|
Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-(3-butyl-1H-1,2,4-triazol-5-yl)acetic acid |
InChI |
InChI=1S/C8H13N3O2/c1-2-3-4-6-9-7(11-10-6)5-8(12)13/h2-5H2,1H3,(H,12,13)(H,9,10,11) |
InChI Key |
LHSXHJQUNSNRQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NNC(=N1)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Butyl 1h 1,2,4 Triazol 5 Yl Acetic Acid and Its Analogs
Strategies for the Construction of the 1,2,4-Triazole (B32235) Core System
The formation of the 1,2,4-triazole ring is a cornerstone of the synthesis of the target compound. Various synthetic routes have been developed to efficiently construct this heterocyclic scaffold.
Cyclocondensation Reactions in Triazole Ring Formation
Cyclocondensation reactions are a fundamental and widely used method for the synthesis of the 1,2,4-triazole core. These reactions typically involve the intramolecular cyclization of a linear precursor containing the necessary nitrogen and carbon atoms. Two classical named reactions, the Pellizzari and Einhorn-Brunner reactions, exemplify this approach.
The Pellizzari reaction , discovered by Guido Pellizzari in 1911, involves the reaction of an amide and a hydrazide to form a 1,2,4-triazole. wikipedia.org The reaction generally requires high temperatures and can have long reaction times, with the yield being influenced by these conditions. wikipedia.org The use of microwave irradiation has been shown to shorten reaction times and improve yields. wikipedia.org A general mechanism involves the initial attack of the hydrazide nitrogen on the amide carbonyl, followed by a series of condensation and cyclization steps to yield the triazole ring. wikipedia.org
The Einhorn-Brunner reaction provides an alternative route, involving the reaction of an imide with an alkyl hydrazine (B178648) to produce an isomeric mixture of 1,2,4-triazoles. wikipedia.org The regioselectivity of this reaction is influenced by the acidity of the R groups on the imide, with the more acidic group preferentially ending up at the 3-position of the triazole ring. wikipedia.org
| Reaction Name | Reactants | General Product | Key Features |
| Pellizzari Reaction | Amide, Hydrazide | 1,2,4-Triazole | High temperatures, long reaction times (can be improved with microwave) wikipedia.org |
| Einhorn-Brunner Reaction | Imide, Alkyl Hydrazine | Isomeric mixture of 1,2,4-Triazoles | Regioselectivity influenced by substituent acidity wikipedia.org |
Utilization of Thiosemicarbazide (B42300) and Related Precursors in Triazole Synthesis
Thiosemicarbazide and its derivatives are versatile and commonly employed precursors for the synthesis of 1,2,4-triazole systems, particularly for obtaining 3-substituted-1,2,4-triazole-5-thiones. These thione intermediates are valuable as they can be further functionalized. The general approach involves the reaction of a carboxylic acid hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate then undergoes cyclization, typically under basic conditions (e.g., using sodium hydroxide), to yield the 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione.
For instance, the synthesis of 4-hexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been reported with a yield of 76%. youtube.com Similarly, 4-cyclohexyl-5-(3-pyridyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was synthesized in 72% yield. youtube.com The resulting triazole-thione can then undergo S-alkylation. For example, the reaction of a 1,2,4-triazole-3-thione with an alkyl halide in the presence of a base leads to the formation of S-alkylated products. nih.gov This S-alkylation is a key step towards introducing the acetic acid moiety at the C-5 position.
| Precursors | Intermediate | Final Product (General) | Example Yields |
| Carboxylic acid hydrazide, Isothiocyanate | Thiosemicarbazide | 4,5-Disubstituted-1,2,4-triazole-3-thione | 72-76% youtube.com |
Multicomponent Reaction Approaches for Triazole Scaffolds
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of compounds. Several MCRs have been developed for the synthesis of 1,2,4-triazole scaffolds.
One such approach involves a photocatalytic, tricomponent decarboxylative triazolation that enables the direct conversion of carboxylic acids to triazoles by coupling with alkynes and a simple azide (B81097) reagent. acs.org This method avoids the need to pre-synthesize and handle potentially unstable organoazides. acs.org Another example is an electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols to produce 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.org
| Reaction Type | Components | Product | Key Advantages |
| Photocatalytic Decarboxylative Triazolation | Carboxylic Acid, Alkyne, Azide Reagent | Substituted Triazole | Direct use of carboxylic acids, avoids pre-synthesized azides acs.org |
| Electrochemical Multicomponent Reaction | Aryl Hydrazine, Paraformaldehyde, NH4OAc, Alcohol | 1,5-Disubstituted/1-Aryl 1,2,4-Triazoles | Avoids strong oxidants and transition-metal catalysts organic-chemistry.org |
Regioselective Functionalization of the Triazole Ring
Once the 1,2,4-triazole core is constructed, or during its formation, the introduction of the butyl group at the C-3 position and the acetic acid side chain at the C-5 position must be achieved with high regioselectivity.
Introduction of the Butyl Moiety at the C-3 Position
The introduction of the butyl group at the C-3 position is typically achieved by selecting the appropriate starting materials for the triazole ring synthesis.
In cyclocondensation reactions like the Pellizzari reaction, using valeramide (the amide of valeric acid, which has a butyl chain) and a suitable hydrazide would lead to the formation of a 3-butyl-1,2,4-triazole. Similarly, in the Einhorn-Brunner reaction, an imide bearing a butyl group can be employed. wikipedia.org
When using thiosemicarbazide precursors, the synthesis would start from valeric acid hydrazide. This hydrazide, upon reaction with an appropriate isothiocyanate and subsequent cyclization, would yield a 3-butyl-4-substituted-1,2,4-triazole-5-thione.
Attachment of the Acetic Acid Side Chain at the C-5 Position
The attachment of the acetic acid side chain at the C-5 position can be accomplished through various strategies, often involving the functionalization of a pre-formed 3-butyl-1,2,4-triazole intermediate.
A common method involves the use of a 3-butyl-1,2,4-triazole-5-thione intermediate. This thione can be S-alkylated with an ethyl haloacetate (e.g., ethyl bromoacetate (B1195939) or chloroacetate) in the presence of a base. nih.gov This reaction introduces an ethyl acetate (B1210297) group onto the sulfur atom at the C-5 position. Subsequent hydrolysis of the ester group, for example using hydrochloric acid, would then yield the desired (3-butyl-1H-1,2,4-triazol-5-yl)thioacetic acid, which is a close analog. To obtain the target compound, "(3-Butyl-1H-1,2,4-triazol-5-yl)acetic acid," a desulfurization step would be necessary.
Alternatively, direct C-alkylation of a 3-butyl-1H-1,2,4-triazole can be considered. However, controlling the regioselectivity of N- versus C-alkylation can be challenging. The use of specific reaction conditions and protecting groups may be required to favor alkylation at the C-5 position.
A Pinner reaction strategy offers another pathway. This method can be used to synthesize α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates from carboxyimidate salts, which are derived from α-cyanoacetates. beilstein-journals.org By starting with an appropriately substituted cyanoacetate, one could potentially construct the (triazol-5-yl)acetic acid moiety.
| Intermediate | Reagent | Resulting Group | Subsequent Steps |
| 3-Butyl-1,2,4-triazole-5-thione | Ethyl haloacetate | -S-CH2COOEt | Ester hydrolysis, Desulfurization |
| 3-Butyl-1H-1,2,4-triazole | Haloacetic acid ester | -CH2COOEt (at C-5) | Ester hydrolysis |
| Substituted cyanoacetate | Formylhydrazide | (1,2,4-triazol-3-yl)acetate | Potential route to C-5 substituted acetic acid |
Derivatization and Chemical Modification of the Acetic Acid Functionality
The carboxylic acid group of this compound is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially altered physicochemical properties and biological activities.
Esterification and Hydrolysis Pathways of Triazolylacetic Acids
Esterification:
The conversion of the carboxylic acid to an ester is a fundamental transformation. Acid-catalyzed esterification, often referred to as Fischer esterification, is a common method. This reversible reaction involves heating the triazolylacetic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to yield the ester. For sterically hindered carboxylic acids, alternative methods may be necessary to generate the active acylium ion intermediate. rsc.org
Another approach is the reaction of the corresponding acid chloride or anhydride (B1165640) with an alcohol. This method is generally faster and not reversible but requires the initial conversion of the carboxylic acid to a more reactive species.
Hydrolysis:
The reverse reaction, ester hydrolysis, can be achieved under either acidic or basic conditions. libretexts.orglibretexts.org
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is also an equilibrium process. libretexts.orglibretexts.org It requires heating the ester with a large excess of water and a strong acid catalyst. libretexts.orglibretexts.org
Base-Catalyzed Hydrolysis (Saponification): This method involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. libretexts.orglibretexts.org The reaction is irreversible and proceeds to completion, yielding the carboxylate salt and the corresponding alcohol. libretexts.orglibretexts.org Subsequent acidification of the carboxylate salt regenerates the carboxylic acid.
| Reaction | Reagents | Products | Key Features |
| Acid-Catalyzed Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Ester, Water | Reversible reaction. |
| Acid-Catalyzed Hydrolysis | Water, Strong Acid (e.g., H₂SO₄) | Carboxylic Acid, Alcohol | Reversible; requires excess water. libretexts.orglibretexts.org |
| Base-Catalyzed Hydrolysis (Saponification) | Strong Base (e.g., NaOH, KOH) | Carboxylate Salt, Alcohol | Irreversible; goes to completion. libretexts.orglibretexts.org |
Formation of Amides, Hydrazides, and Other Carboxylic Acid Derivatives
The carboxylic acid moiety of this compound serves as a precursor for a variety of other functional groups, significantly expanding the chemical space of its derivatives.
Amide Formation:
Amides are typically synthesized by reacting the carboxylic acid with an amine. Direct reaction requires high temperatures and is often inefficient. More commonly, the carboxylic acid is first activated. This can be achieved by converting it to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) or by using coupling reagents. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate amide bond formation under milder conditions. The 1,2,3-triazole ring has been investigated as a surrogate for the amide bond in peptidomimetics, highlighting the structural similarities between these functionalities. nih.gov
Hydrazide Formation:
Acid hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds. They are typically prepared by reacting an ester derivative of the triazolylacetic acid with hydrazine hydrate. nepjol.infonih.gove-journals.in This reaction is often carried out in an alcoholic solvent. The resulting hydrazide can then be used in subsequent cyclization reactions to form other five-membered heterocycles like oxadiazoles (B1248032) or to further modify the side chain. nih.gov For instance, reaction with isothiocyanates can yield thiosemicarbazides, which can be cyclized to form triazole-thiones. tijer.orgnih.gov
Other Derivatives:
The activated carboxylic acid can also react with other nucleophiles to generate a range of derivatives. For example, reaction with sodium azide can produce an acyl azide, a versatile intermediate for the Curtius rearrangement to form amines.
Advanced Synthetic Strategies and Green Chemistry Considerations in Triazole Synthesis
The synthesis of the 1,2,4-triazole ring itself has been the subject of extensive research, with a growing emphasis on developing more efficient and environmentally friendly methods. nih.govresearchgate.net
Traditional methods for synthesizing 1,2,4-triazoles often involve the condensation of hydrazines or their derivatives with compounds containing a carbon-nitrogen triple bond or with carboxylic acids and their derivatives. frontiersin.org For example, the Pellizzari reaction involves the reaction of an acylhydrazide with an amide, while the Einhorn-Brunner reaction utilizes the reaction of hydrazines with diacylamines.
Advanced Synthetic Strategies:
More recent approaches focus on improving yields, regioselectivity, and substrate scope. These include:
Metal-Catalyzed Reactions: Copper-catalyzed reactions have been developed for the synthesis of 1,2,4-triazoles from amidines. isres.org These methods often utilize molecular oxygen as a green oxidant. frontiersin.org
Multi-component Reactions (MCRs): MCRs offer a streamlined approach to complex molecules by combining three or more reactants in a single step. frontiersin.orgorganic-chemistry.org This strategy improves efficiency and reduces waste.
Electrochemical Synthesis: Electrochemical methods provide a metal-free and oxidant-free approach to synthesizing 1,2,4-triazoles. isres.orgorganic-chemistry.org
Green Chemistry Considerations:
The principles of green chemistry are increasingly being applied to the synthesis of triazoles to minimize environmental impact. nih.govresearchgate.netrsc.org Key areas of focus include:
Computational and Theoretical Investigations of 3 Butyl 1h 1,2,4 Triazol 5 Yl Acetic Acid
Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the geometric and electronic characteristics of 1,2,4-triazole (B32235) derivatives. researchgate.netrcsi.science These methods allow for the optimization of the molecular structure to find its most stable conformation and the calculation of various electronic properties that govern its reactivity. nih.gov For instance, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set are commonly employed to determine optimized geometries, vibrational frequencies, and chemical shifts for novel 1,2,4-triazole compounds. researchgate.net
The 1,2,4-triazole ring is known for its prototropic tautomerism, a phenomenon critical to its chemical reactivity and interaction with biological molecules. researchgate.net An unsubstituted 1,2,4-triazole can exist in two primary tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. nih.gov Theoretical and physical studies have consistently shown that the 1H tautomer is more stable than the 4H form. nih.govijsr.net
For substituted 1,2,4-triazoles, the nature and position of the substituents significantly influence the tautomeric equilibrium. researchgate.net In the case of (3-Butyl-1H-1,2,4-triazol-5-yl)acetic acid, which is a 3,5-disubstituted triazole, the mobile proton can reside on the N1, N2, or N4 atoms of the triazole ring. However, due to the substitution pattern, the most relevant tautomeric forms are the 1H- and 2H-tautomers. DFT calculations are used to assess the relative stability of these possible tautomers by comparing their absolute electronic energies and thermochemical properties. scispace.com Such calculations often reveal that one tautomer is significantly more prevalent in the gas phase and in solution. researchgate.net The stability can be influenced by intramolecular hydrogen bonds, which might form between the acetic acid group and a nitrogen atom on the triazole ring, or by the electronic effects of the butyl and acetic acid substituents.
The molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) are key electronic properties calculated using DFT that help predict a molecule's reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. nih.gov For a molecule like this compound, the MEP would likely show negative potential around the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylic acid group, highlighting these as primary sites for hydrogen bonding and coordination with metal ions. researchgate.net
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. nih.gov DFT calculations for various 1,2,4-triazole derivatives have shown that the HOMO-LUMO gap can be tailored by altering the substituents on the triazole ring. nih.govresearchgate.net
Table 1: Representative Quantum Chemical Parameters for 1,2,4-Triazole Derivatives (DFT/B3LYP Method)
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | -6.149 | -1.056 | 5.093 | researchgate.net |
| 4-amino-5-phenyl-2H-1,2,4-triazole-3-thione | -5.768 | -1.415 | 4.353 | researchgate.net |
Molecular Docking Simulations for Ligand-Target Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. ijcrcps.com It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.gov For this compound, docking studies would be essential to identify potential biological targets and predict its binding mode.
Docking algorithms calculate the binding affinity or score, typically expressed in kcal/mol, which estimates the strength of the interaction between the ligand and the protein. ijper.org A lower binding energy value generally indicates a more stable ligand-protein complex and stronger binding. ijper.org Docking studies on various 1,2,4-triazole derivatives have shown a wide range of binding affinities against different enzymes, such as aromatase, tubulin, and various kinases, demonstrating the scaffold's versatility. ijcrcps.comnih.gov For example, docking of some 1,2,4-triazole derivatives against the aromatase enzyme yielded binding energies ranging from -9.04 to -9.96 kcal/mol. ijcrcps.com The specific binding affinity of this compound would depend on the topology and amino acid composition of the target's active site.
Table 2: Examples of Predicted Binding Affinities for 1,2,4-Triazole Derivatives Against Various Protein Targets
| Compound/Derivative Type | Protein Target | Binding Affinity (kcal/mol) | Source |
|---|---|---|---|
| 1,2,4-Triazole derivatives | Aromatase | -9.04 to -9.96 | ijcrcps.com |
| 1,2,4-Triazole derivatives | Tubulin | -6.23 to -7.54 | ijcrcps.com |
| Bis-1,2,4-triazole derivative | Thymidine Phosphorylase (E. coli) | - | nih.gov |
| 1,2,4-Triazole-acetamide derivative | c-Kit Tyrosine Kinase | -176.749 (ACE) | nih.gov |
The stability of a ligand-protein complex is determined by a network of intermolecular interactions. Docking simulations provide detailed insights into these interactions. rsc.org For this compound, several key interactions would be anticipated:
Hydrogen Bonds: The nitrogen atoms of the 1,2,4-triazole ring and the carboxyl group of the acetic acid moiety are potent hydrogen bond donors and acceptors. nih.gov These groups can form crucial hydrogen bonds with polar amino acid residues (e.g., Ser, Thr, Arg) in a binding pocket. mdpi.com
Hydrophobic Interactions: The butyl chain provides a significant hydrophobic character, allowing it to interact favorably with nonpolar residues like Valine, Leucine, and Phenylalanine in the active site. mdpi.com
π-Stacking: The aromatic 1,2,4-triazole ring can engage in π-π stacking or π-alkyl interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, and Tryptophan. pensoft.net
Coordination: The triazole nitrogen atoms can coordinate with metal ions present in the active site of metalloenzymes, a common binding mode for triazole-based inhibitors like those targeting cytochrome P450 enzymes. rsc.orgfrontiersin.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Complex Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. frontiersin.org MD simulations are used to assess the stability of the docked conformation, explore the conformational flexibility of the ligand within the binding site, and refine the understanding of intermolecular interactions. nih.govtandfonline.com
An MD simulation of this compound complexed with a target protein would involve simulating the movements of all atoms in the system over a period of nanoseconds to microseconds. mdpi.com The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD trajectory suggests that the complex has reached equilibrium and the ligand remains securely bound in its initial pose. mdpi.com MD simulations can also confirm the persistence of key hydrogen bonds and other interactions predicted by docking, providing greater confidence in the proposed binding mode. nih.govresearchgate.net These simulations are crucial for validating docking results and understanding the dynamic behavior that governs the ligand's biological activity. frontiersin.org
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1H-1,2,4-triazole |
| 4H-1,2,4-triazole |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol |
| 4-amino-5-phenyl-2H-1,2,4-triazole-3-thione |
| 4-amino-3-methylthio-5-phenyl-4H-1,2,4-triazole |
| Letrozole |
| Anastrozole |
| Valine |
| Leucine |
| Phenylalanine |
| Serine |
| Threonine |
| Arginine |
| Tyrosine |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby saving significant resources in drug discovery.
Two-dimensional QSAR (2D-QSAR) models are developed using descriptors that are derived from the 2D representation of a molecule. These descriptors can include constitutional, topological, and electronic properties. For various series of 1,2,4-triazole derivatives, 2D-QSAR models have been successfully built to predict activities such as anticancer and antimicrobial effects. nih.gov
The general approach involves selecting a dataset of 1,2,4-triazole derivatives with known biological activities and calculating a wide range of molecular descriptors. nih.gov Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Artificial Neural Networks (ANN) are then employed to create a model that links the descriptors to the activity. lgcstandards.com
For instance, a study on 1,2,4-triazole derivatives as potential anticancer agents developed 2D-QSAR models using MLR and ANN. The statistical quality of these models is typically assessed using parameters like the squared correlation coefficient (R²), which indicates the goodness of fit, and the cross-validation coefficient (Q²), which measures the predictive ability of the model. An external test set is often used to validate the model's predictive power on new compounds.
Table 1: Representative Statistical Data from 2D-QSAR Models for 1,2,4-Triazole Derivatives
| Model Type | Target Activity | R² | Q² | R² (test set) | Source |
|---|---|---|---|---|---|
| MLR | Anti-pancreatic cancer | - | 0.51 | 0.936 | |
| MNLR | Anti-pancreatic cancer | - | 0.90 | 0.852 |
This table presents data from studies on a series of 1,2,4-triazole derivatives, not specifically this compound.
These models highlight the importance of certain physicochemical properties for the observed biological activity. While specific descriptors vary between studies, they often point towards the significance of factors like molecular size, shape, and electronic distribution.
Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of molecules. mdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity. mdpi.com
In the context of 1,2,4-triazole derivatives, 3D-QSAR studies have been instrumental in designing new compounds with enhanced potency. For example, a 3D-QSAR study on 1,2,4-triazole derivatives as anticancer agents identified key steric and electrostatic fields that are crucial for activity. mdpi.compensoft.net The resulting contour maps can guide medicinal chemists in modifying the lead structure, such as this compound, to better fit the target's binding site.
A typical 3D-QSAR study involves:
Selection of a training set and a test set of molecules with known activities.
Molecular modeling and alignment of the compounds based on a common scaffold.
Calculation of steric and electrostatic fields around the aligned molecules.
PLS analysis to correlate the field values with the biological activities.
Generation of contour maps to visualize the favorable and unfavorable regions for each property.
Table 2: Statistical Parameters from a 3D-QSAR Study on 1,2,4-Triazole Derivatives
| Parameter | Value | Description | Source |
|---|---|---|---|
| r² | 0.8713 | Squared correlation coefficient, indicating a strong relationship between descriptors and biological activity. | mdpi.compensoft.net |
| q² | 0.2129 | Internal predictivity of the model. | pensoft.net |
This table presents data from a study on a series of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives, not specifically this compound.
The insights from such studies can suggest modifications to the butyl group or the acetic acid side chain of the target compound to enhance its interaction with a biological target.
In Silico Screening and Virtual Ligand Design Principles
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. sielc.com This approach is much faster and more cost-effective than traditional high-throughput screening.
For a compound like this compound, virtual screening could be used to identify potential biological targets or to design derivatives with improved activity against a known target. The process often begins with molecular docking, where the 3D structure of the ligand is placed into the binding site of the target protein, and its binding affinity is calculated. sielc.com
Principles of virtual ligand design based on studies of triazole derivatives often highlight the importance of:
Hydrogen Bonding: The nitrogen atoms of the triazole ring and the carboxyl group of the acetic acid moiety are potential hydrogen bond donors and acceptors, which can form crucial interactions with amino acid residues in the target's active site. qu.edu.qa
Molecular dynamics (MD) simulations can be used to further refine the docking results and to study the stability of the ligand-protein complex over time. sielc.com These simulations provide a more dynamic picture of the interactions and can help to predict the binding free energy more accurately. A study on 2-(1H-1,2,3-triazol-1-yl)acetic acid derivatives, for instance, used docking and MD simulations to evaluate their potential as PHD2 inhibitors, revealing key interactions and binding stabilities.
Biological Activity and Mechanistic Insights in Vitro Studies of 3 Butyl 1h 1,2,4 Triazol 5 Yl Acetic Acid Derivatives
Evaluation of Antimicrobial Activities (In Vitro)
The 1,2,4-triazole (B32235) nucleus is a core component of several clinically important antimicrobial drugs. nih.govnih.gov Research into novel derivatives aims to identify new candidates with improved efficacy and the ability to overcome growing microbial resistance. nih.govsci-hub.se
Derivatives of 1,2,4-triazole have demonstrated considerable in vitro activity against a range of both Gram-positive and Gram-negative bacteria. nih.gov Studies show that the antibacterial efficacy can be significantly influenced by the nature and position of substituents on the triazole ring. sci-hub.se
For instance, certain clinafloxacin-triazole hybrids displayed high inhibitory efficacy against both bacterial types, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 32 µg/mL. nih.gov Another study on vinyl-1,2,4-triazole derivatives reported excellent activity against bacteria such as Bacillus subtilis and Xanthomonas campestris, with MIC values as low as 0.0002 to 0.0033 mM, comparable to standard antibiotics like ampicillin (B1664943) and chloramphenicol. nih.govnih.gov Similarly, newly synthesized 1H-1,2,4-triazolyl derivatives showed potent antibacterial action against Pseudomonas fluorescens with MIC values lower than ampicillin. bg.ac.rs
Hybrid molecules combining the 1,2,4-triazole ring with other scaffolds like 1,2,3-triazoles have also been explored. Derivatives of 1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thiones were identified as potent antimicrobial agents, with one compound in particular showing comparable antibacterial and antifungal activities against all tested microorganisms. nih.gov The antibacterial activity of selected 1,2,4-triazole derivatives is summarized in the table below.
Table 1: In Vitro Antibacterial Activity of Selected 1,2,4-Triazole Derivatives
| Compound Class | Tested Organisms | Activity/MIC Values | Reference |
|---|---|---|---|
| Clinafloxacin-triazole hybrids | S. aureus, B. subtilis, E. coli, P. aeruginosa | MIC: 0.25 to 32 µg/mL | nih.gov |
| Vinyl-1,2,4-triazole derivatives | B. subtilis, P. fluorescens, E. amylovora, X. campestris | MIC: 0.0002 to 0.0033 mM | nih.govnih.gov |
| 1H-1,2,4-triazolyl derivatives | P. fluorescens, X. campestris | MIC lower than ampicillin | bg.ac.rs |
| 1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thiones | Gram-positive and Gram-negative bacteria | MIC: 4 to 128 µg/mL | nih.gov |
| 3-(1,2,4-triazol-3-yl)-4-thiazolidinones | S. aureus, S. epidermidis | Evaluated | nih.gov |
The 1,2,4-triazole scaffold is a cornerstone of many widely used antifungal agents, including fluconazole (B54011) and itraconazole. nih.govnih.govacs.org Consequently, the development of novel triazole derivatives is a major focus of antifungal research. nih.gov
Studies have shown that new triazole derivatives can exhibit potent, broad-spectrum antifungal activity, often surpassing that of existing drugs. For example, a series of triazole derivatives with aryl-propanamide side chains demonstrated excellent activity against pathogenic fungi like Candida albicans, Cryptococcus neoformans, and Candida glabrata, with MIC values ranging from ≤0.125 µg/mL to 4.0 µg/mL. nih.gov Some of these compounds also showed efficacy against fluconazole-resistant strains of Candida albicans and Candida auris. nih.gov
Other research has highlighted the effectiveness of 1,2,4-triazole derivatives against various plant pathogens and human fungal isolates. bg.ac.rsnih.gov Hybrid compounds, such as those incorporating a 1,2,3-triazole moiety, have also shown promising antifungal properties, with some derivatives exhibiting MIC values ranging from 2 to 64 µg/mL against fungi. nih.gov The antifungal activity of selected derivatives is detailed in the table below.
Table 2: In Vitro Antifungal Activity of Selected 1,2,4-Triazole Derivatives
| Compound Class | Tested Organisms | Activity/MIC Values | Reference |
|---|---|---|---|
| Aryl-propanamide triazoles | C. albicans, C. neoformans, C. glabrata | MIC: ≤0.125 to 4.0 µg/mL | nih.gov |
| Phenyl-propionamide triazoles | Fluconazole-resistant C. albicans, C. auris | MIC: 1.0 to 64.0 µg/mL | nih.gov |
| Benzimidazole-1,2,4-triazole derivatives | C. glabrata | MIC: 0.97 µg/mL | acs.org |
| 1H-1,2,4-triazolyl derivatives | A. versicolor, A. ochraceus, A. niger, T. viride | 6 to 45 times more potent than ketoconazole | bg.ac.rsresearchgate.net |
| 1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thiones | Various fungi | MIC: 2 to 64 µg/mL | nih.gov |
The antimicrobial effects of 1,2,4-triazole derivatives are often attributed to their ability to inhibit essential microbial enzymes. nih.gov In fungi, a primary mechanism of action for azole antifungals is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.govnih.govacs.org Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to cell death. Molecular docking studies have confirmed the interaction between novel triazole derivatives and the active site of CYP51. bg.ac.rsnih.govtandfonline.com
In bacteria, 1,2,4-triazole derivatives have been shown to target several essential proteins. These include DNA gyrase, dihydrofolate reductase (DHFR), and glucosamine-6-phosphate synthase. nih.govnih.gov For example, molecular docking studies suggest that some bis-1,2,4-triazole derivatives inhibit the biotin (B1667282) carboxylase enzyme, while others are proposed to inhibit the MurB enzyme of E. coli, which is involved in peptidoglycan synthesis. sci-hub.sebg.ac.rs
Investigation of Anticancer Activities (In Vitro)
The 1,2,4-triazole ring is a privileged scaffold in the design of anticancer agents, valued for its ability to engage in hydrogen bonding and improve the pharmacological properties of compounds. nih.govnih.gov
A multitude of studies have demonstrated the in vitro cytotoxicity of 1,2,4-triazole derivatives against a wide array of human cancer cell lines. Novel derivatives have shown promising activity against breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), liver cancer (HepG2), melanoma (A375), and colon cancer (HT-29) cells. nih.govmdpi.comisres.orgnih.gov
For example, certain 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivatives exhibited promising cytotoxic activity against HeLa cells, with IC50 values below 12 μM. nih.gov In another study, novel betulin-1,2,4-triazole derivatives showed significant cytotoxicity against the A375 melanoma cell line, with IC50 values as low as 22.41 μM. mdpi.com Furthermore, 5-pyridinyl-1,2,4-triazole derivatives were found to be potent antiproliferative agents against HepG2 and Hep3B liver cancer cells, with IC50 values in the range of 2.88 to 4.83 μM. nih.gov The cytotoxic effects of various 1,2,4-triazole derivatives are summarized in the table below.
Table 3: In Vitro Cytotoxicity of Selected 1,2,4-Triazole Derivatives
| Compound Class | Cancer Cell Line(s) | Activity/IC50 Values | Reference |
|---|---|---|---|
| 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | HeLa | < 12 µM | nih.gov |
| 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones | MCF-7, HeLa, A549 | 5.6 to 21.1 µM | nih.gov |
| Betulin-1,2,4-triazole derivatives | A375 (Melanoma) | 22.41 to 34.34 µM | mdpi.com |
| 5-Pyridinyl-1,2,4-triazole derivatives | HepG2, Hep3B (Liver) | 2.88 to 4.83 µM | nih.gov |
| Thiazolo[3,2-b] nih.govnih.govmdpi.com-triazoles | Various | GI50: 1.37 µM (most potent) | nih.gov |
Beyond general cytotoxicity, research has delved into the specific cellular mechanisms through which 1,2,4-triazole derivatives exert their anticancer effects. A common mechanism is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger apoptosis through various pathways, including the collapse of the mitochondrial membrane potential and the increased expression of pro-apoptotic proteins like Bax and caspase 9. mdpi.comnih.gov
For instance, certain Schiff bases of 1,2,4-triazole were found to induce apoptosis in MCF-7 cells, confirmed by an increased Bax/Bcl-2 ratio. Betulin-1,2,4-triazole derivatives were also observed to cause apoptosis by inducing specific nuclear morphological changes and increasing caspase 9 expression. mdpi.com
Furthermore, some 1,2,4-triazole derivatives can arrest the cell cycle at specific phases, such as G1 or G2/M, thereby halting cancer cell proliferation. nih.gov Mechanistic studies on 5-pyridinyl-1,2,4-triazole derivatives revealed that they inhibit Focal Adhesion Kinase (FAK), a critical enzyme in cell survival and proliferation. nih.gov This inhibition led to a decrease in the phosphorylation of downstream pro-survival proteins (PI3K, Akt, JNK, STAT3), ultimately resulting in apoptosis and cell cycle arrest. nih.gov Other derivatives have been shown to modulate the p53 tumor suppressor pathway, with some compounds significantly increasing p53 protein levels in cancer cells, leading to antiproliferative effects. nih.gov
Assessment of Other Pharmacological Activities (In Vitro)
Derivatives built upon the 1,2,4-triazole scaffold have been investigated for numerous pharmacological effects. In vitro assays provide the initial, crucial insights into their potential therapeutic applications.
The evaluation of analgesic activity for 1,2,4-triazole derivatives has been a subject of interest in pharmacological research. nih.govnih.gov While many studies on the analgesic properties of these compounds utilize in vivo models, such as the acetic acid-induced writhing test and the hot plate method, these tests provide foundational evidence for their potential pain-relieving effects. nih.govnih.govdoaj.org
For instance, studies on various synthesized 1,2,4-triazole derivatives have demonstrated significant analgesic potential. nih.govnih.gov One study reported that certain 1,2,4-triazole derivatives exhibited superior analgesic effects in the acetic acid-induced writhing method. nih.govdoaj.org Another study found that specific derivatives showed a significant reduction in writhing reflexes, with one compound achieving an 83% reduction compared to the standard drug ibuprofen's 71.5%. nih.gov These findings, although from in vivo models, underscore the promise of the 1,2,4-triazole scaffold in developing new analgesic agents. nih.gov The primary mechanism often involves peripheral and central pathways, and in vitro studies would be necessary to elucidate specific receptor interactions or enzyme inhibition contributing to these effects.
Derivatives of 1,2,4-triazole have shown considerable promise as antioxidant agents through various in vitro assays. nih.govmdpi.com The antioxidant activity is often evaluated using methods such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging assays, ferric reducing antioxidant power (FRAP), and reducing power capability tests. mdpi.com
Research has shown that the antioxidant capacity of these derivatives can be significant. In one study, a series of 4-(1H-triazol-1-yl)benzoic acid hybrids were evaluated, with the parent thioether compound demonstrating the highest reducing power capability (1.43 ± 0.007) at 100 µg/mL, comparable to the standard butylated hydroxyanisole (BHA) (1.76 ± 0.062). mdpi.com The same compound also showed high radical scavenging activity in DPPH and ABTS tests. mdpi.com Another study on 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid revealed significant antiradical activity, with one molecule quenching 1.48 ± 0.06 DPPH radicals. nih.gov This compound also protected isolated rat erythrocytes from oxidative damage induced by tert-butyl hydroperoxide. nih.gov The mechanisms behind these properties are believed to involve hydrogen atom transfer (HAT), sequential electron transfer proton transfer (SETPT), and sequential proton loss electron transfer (SPLET). mdpi.com
Table 1: In Vitro Antioxidant Activity of Selected 1,2,4-Triazole Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Assay | Activity/Result | Reference |
|---|---|---|---|
| 4-(1H-triazol-1-yl)benzoic acid hybrids | Reducing Power (at 100 µg/mL) | 1.43 ± 0.007 (Parent thioether 1) | mdpi.com |
| 4-(1H-triazol-1-yl)benzoic acid hybrids | DPPH Scavenging (at 100 µg/mL) | 89.95 ± 0.34% (Parent 1) | mdpi.com |
| 4-(1H-triazol-1-yl)benzoic acid hybrids | ABTS Scavenging (at 100 µg/mL) | 88.59 ± 0.13% (Parent 1) | mdpi.com |
| 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid | DPPH Test | Quenched 1.48 ± 0.06 DPPH radicals per molecule | nih.gov |
| 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives | Iron Binding | Compound 4f showed the best activity | nih.gov |
Enzyme Inhibition Studies
A significant area of research for 1,2,4-triazole derivatives is their ability to inhibit specific enzymes, which is central to their therapeutic effects, particularly as antifungal and antimicrobial agents.
14α-Demethylase (CYP51): The azole class of antifungals, which includes 1,2,4-triazoles like fluconazole and posaconazole, primarily functions by inhibiting the enzyme 14α-demethylase (CYP51). nih.govrsc.orgdrugbank.com This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi. rsc.orgnih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth. rsc.org 1,2,4-triazole derivatives act as type II inhibitors, binding directly to the heme iron atom within the active site of CYP51. rsc.org Research into novel 1,2,4-triazole derivatives continues to explore this pathway, aiming to overcome the growing issue of azole resistance in fungal pathogens like Candida albicans. nih.gov
Serine Protease: Certain 1,2,4-triazole derivatives have been identified as potent inhibitors of serine proteases. nih.govnih.gov For example, a study on theophylline-1,2,4-triazole derivatives found that one compound with a 4-chlorophenyl moiety displayed significantly higher inhibitory activity against the HCV serine protease enzyme than the reference drug ribavirin (B1680618). nih.gov Another derivative in the same series showed a maximum percentage inhibition of 86%. nih.gov The 1,2,4-triazole ring is considered an essential component for the serine protease inhibitory activity in these and other related scaffolds. nih.govnih.gov
The effectiveness of enzyme inhibitors is quantified by their potency (often measured as the half-maximal inhibitory concentration, IC₅₀) and their selectivity for the target enzyme over other, related enzymes.
For CYP51 inhibition, studies have focused on synthesizing 1,2,4-triazole derivatives with enhanced binding affinity (Kd) and potent inhibitory concentrations. nih.govrsc.org For example, newly developed tetrazole-based compounds have shown strong potency against Acanthamoeba castellanii CYP51, with one inhibitor, VT1161, recording an IC₅₀ of 0.20 μM after a one-hour incubation. acs.org In another study, a series of nih.govnih.govnih.govtriazolo[3,4-b] rsc.orgnih.govnih.govthiadiazole derivatives were evaluated as urease inhibitors, with IC₅₀ values ranging from 0.87 to 8.32 µM, significantly more potent than the positive control, thiourea (B124793) (IC₅₀ = 22.54 µM). nih.gov Kinetic studies of the most active compound revealed a competitive type of inhibition. nih.gov
In the context of serine protease inhibition, a theophylline-1,2,4-triazole derivative (compound 4c) exhibited an IC₅₀ value of 0.015 ± 0.25 mg against HCV serine protease, which was substantially lower than that of ribavirin (IC₅₀ = 0.165 ± 0.053 mg). nih.gov Such studies highlight the potential for developing highly potent and selective enzyme inhibitors based on the (3-Butyl-1H-1,2,4-triazol-5-yl)acetic acid scaffold.
Table 2: Enzyme Inhibition Data for Selected 1,2,4-Triazole Derivatives This table is interactive. You can sort and filter the data.
| Compound Class/Derivative | Target Enzyme | Inhibition Data (IC₅₀) | Inhibition Type | Reference |
|---|---|---|---|---|
| VT1161 (Oteseconazole) | A. castellanii CYP51 | 0.20 μM | Not specified | acs.org |
| VT1598 | A. castellanii CYP51 | 0.25 μM | Not specified | acs.org |
| Voriconazole | A. castellanii CYP51 | 0.45 μM | Not specified | acs.org |
| Theophylline-1,2,4-triazole 4c (4-chlorophenyl) | HCV Serine Protease | 0.015 ± 0.25 mg | Not specified | nih.gov |
| Theophylline-1,2,4-triazole 4b (2-chlorophenyl) | HCV Serine Protease | 86% inhibition | Not specified | nih.gov |
| nih.govnih.govnih.govtriazolo[3,4-b] rsc.orgnih.govnih.govthiadiazole derivatives | Jack bean Urease | 0.87 ± 0.09 to 8.32 ± 1.21 µM | Competitive (for most potent) | nih.gov |
| Ribavirin (Standard) | HCV Serine Protease | 0.165 ± 0.053 mg | Not specified | nih.gov |
Future Directions and Advanced Research Perspectives for 3 Butyl 1h 1,2,4 Triazol 5 Yl Acetic Acid
Development of Novel and Efficient Synthetic Routes for Targeted Analogs
The exploration of the full therapeutic potential of (3-Butyl-1H-1,2,4-triazol-5-yl)acetic acid hinges on the ability to synthesize a diverse library of its analogs. Future research will undoubtedly focus on the development of novel and efficient synthetic routes that are not only high-yielding but also allow for precise control over the substitution pattern of the triazole core and the modification of the butyl and acetic acid side chains. Several modern synthetic methodologies could be adapted and optimized for this purpose. nih.govfrontiersin.orgisres.orgorganic-chemistry.org
Microwave-assisted organic synthesis (MAOS), for instance, offers a significant advantage in terms of reduced reaction times and often improved yields compared to conventional heating methods. organic-chemistry.org The application of MAOS to the synthesis of 1,2,4-triazole (B32235) derivatives has been shown to be effective and could be a valuable tool for the rapid generation of analog libraries. organic-chemistry.org Furthermore, multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that contains the essential parts of all starting materials, present an atom-economical and efficient strategy for generating molecular diversity. organic-chemistry.org The development of a robust MCR for the synthesis of substituted (1,2,4-triazol-5-yl)acetic acids would be a significant step forward.
Another promising avenue is the use of flow chemistry. This technology allows for the safe handling of potentially hazardous intermediates and reagents, precise control over reaction parameters, and facile scalability. The continuous nature of flow synthesis can lead to higher reproducibility and efficiency, making it an attractive option for the large-scale production of lead compounds.
The following table provides a comparative overview of potential synthetic strategies for generating analogs of this compound:
| Synthetic Strategy | Potential Advantages | Key Considerations for this compound Analogs |
| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, improved yields, high efficiency. organic-chemistry.org | Optimization of microwave parameters (temperature, pressure, time) for specific analog syntheses. |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid access to diverse structures. organic-chemistry.org | Identification of suitable starting materials to introduce diversity at the butyl chain, acetic acid moiety, and the triazole ring. |
| Flow Chemistry | Enhanced safety, precise process control, scalability, and reproducibility. | Development of a continuous flow process for the key triazole-forming step and subsequent functionalization. |
| Metal-Free Catalysis | Avoidance of toxic and expensive metal catalysts, environmentally benign. isres.org | Exploration of organocatalysts or iodine-mediated reactions for the cyclization step. nih.govisres.org |
| Copper-Catalyzed Reactions | High efficiency and functional group tolerance in forming C-N and N-N bonds. organic-chemistry.org | Screening of various copper catalysts and ligands to optimize regioselectivity and yield for specific analogs. |
Integration of Multi-Omics Data with Computational Approaches
To gain a holistic understanding of the biological effects of this compound and its future analogs, the integration of multi-omics data with computational modeling will be indispensable. nih.govpharmafeatures.comnih.gov This systems biology approach allows for the simultaneous analysis of changes across multiple molecular levels, providing a comprehensive picture of the drug's mechanism of action and potential off-target effects. nih.govnih.gov
The primary omics technologies that can be leveraged include:
Genomics: To identify any genetic predispositions that may influence the response to the compound.
Transcriptomics (RNA-Seq): To profile changes in gene expression patterns following treatment, revealing which cellular pathways are perturbed.
Proteomics: To quantify changes in protein abundance and post-translational modifications, providing a direct link to cellular function.
Metabolomics: To analyze alterations in the levels of small molecule metabolites, offering insights into metabolic reprogramming.
The vast datasets generated by these technologies necessitate the use of advanced computational and bioinformatics tools for their integration and interpretation. nih.govmdpi.com Network-based analyses can help to construct molecular interaction maps, revealing how the compound's effects propagate through biological systems and identifying key nodes that could be potential biomarkers or secondary targets. pharmafeatures.com
| Omics Technology | Information Gained | Application for this compound Research |
| Genomics | Genetic variations influencing drug response. | Identifying patient populations most likely to respond to future drug candidates. |
| Transcriptomics | Changes in gene expression. | Elucidating signaling pathways affected by the compound. nih.gov |
| Proteomics | Alterations in protein levels and modifications. | Direct identification of protein targets and downstream effectors. nih.gov |
| Metabolomics | Shifts in metabolic profiles. | Understanding the impact on cellular metabolism and identifying metabolic biomarkers. |
Design and Synthesis of Advanced this compound Derivatives for Enhanced Biological Activity
The knowledge gleaned from synthetic advancements, target identification, and multi-omics analyses will provide a solid foundation for the rational design and synthesis of advanced derivatives of this compound with superior biological activity. Structure-activity relationship (SAR) studies will be crucial in this endeavor, systematically exploring how modifications to different parts of the molecule impact its potency, selectivity, and pharmacokinetic properties. pensoft.netresearchgate.net
Key areas for modification include:
The Butyl Chain: The length, branching, and introduction of cyclic structures or unsaturation in the butyl chain can influence lipophilicity and binding to the target.
The Acetic Acid Moiety: The carboxylic acid group is often crucial for target interaction but can also lead to poor membrane permeability and rapid metabolism. nih.govnih.gov Bioisosteric replacement, where the carboxylic acid is substituted with other acidic groups like tetrazoles or hydroxamic acids, or even neutral groups that can form similar interactions, could improve the drug-like properties of the molecule. nih.govnih.govhyphadiscovery.comdrughunter.com Another strategy is the development of prodrugs, where the carboxylic acid is temporarily masked, for instance as an ester, to enhance absorption and distribution, with the active drug being released at the site of action. ebrary.netnih.govresearchgate.netnumberanalytics.compatsnap.com
The Triazole Ring: While the 1,2,4-triazole core is likely essential for the compound's activity, substitutions at the remaining available positions on the ring could be explored to fine-tune its electronic properties and interactions with the target.
Computational drug design will play a pivotal role in this process. nih.govyoutube.com Molecular docking simulations can predict the binding modes of new analogs within the active site of the identified target, helping to prioritize the synthesis of compounds with the highest predicted affinity. Quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of the analogs with their biological activity, further guiding the design of more potent derivatives. researchgate.net
| Derivative Type | Rationale for Design | Potential Enhancement |
| Analogs with Modified Butyl Chains | To probe the binding pocket and optimize hydrophobic interactions. | Improved potency and selectivity. |
| Bioisosteres of the Carboxylic Acid | To improve pharmacokinetic properties such as membrane permeability and metabolic stability. nih.govnih.govdrughunter.com | Enhanced oral bioavailability and reduced side effects. drughunter.com |
| Prodrugs | To mask the polar carboxylic acid group and improve drug delivery. ebrary.netnih.govpatsnap.com | Increased absorption and targeted release of the active compound. |
| Substituted Triazole Analogs | To modulate the electronic properties and hydrogen bonding capacity of the core scaffold. nih.gov | Fine-tuning of target binding affinity and selectivity. |
Q & A
Q. What are the common synthetic routes for (3-Butyl-1H-1,2,4-triazol-5-yl)acetic acid, and what methodological considerations are critical?
The compound is synthesized via cyclocondensation of thiosemicarbazides or hydrazides with carboxylic acid derivatives. Key steps include:
- Microwave-assisted synthesis : Reduces reaction time and improves yield for triazole ring formation, as demonstrated for structurally similar 1,2,4-triazoles .
- Hydrazide intermediates : Reacting isopropyl esters with hydrazine hydrate under reflux in propan-2-ol, followed by purification via recrystallization (≥98% purity) .
- Optimization of alkylation : Introducing the butyl group requires careful control of reaction temperature (70–90°C) and solvent polarity to minimize by-products .
Q. How is the structural characterization of this compound validated?
- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software for refinement and ORTEP-3 for visualization resolves bond lengths and angles.
- Spectroscopic methods :
- ¹H-NMR : Confirms substitution patterns (e.g., butyl chain integration at δ 0.8–1.6 ppm).
- Elemental analysis (CHNS) : Validates stoichiometry (±0.3% tolerance) .
- DFT calculations : Compare experimental crystallographic data with theoretical geometries (HF/DFT methods) to validate tautomeric forms .
Q. What analytical methods ensure purity and quantify the compound in solution?
- Titration : Standardized NaOH (0.25 M) with phenolphthalein indicator detects carboxylic acid groups. Note that residual solvents (e.g., acetic acid) may require blank corrections .
- Chromatography : HPLC with UV detection (λ = 210–230 nm) separates impurities, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
Q. What biological activities have been reported for structurally related 1,2,4-triazole acetic acids?
- Antioxidant assays : DPPH radical scavenging (IC₅₀ values 12–45 µM) and ferric reducing power (FRAP) .
- Antimicrobial studies : MIC values against S. aureus (8–32 µg/mL) and E. coli (16–64 µg/mL) using broth microdilution .
- DNA damage assessment : Comet assay in human lymphocytes at 10–100 µM concentrations .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for scale-up?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but require post-reaction removal via vacuum distillation .
- Catalyst screening : ZnCl₂ or K₂CO₃ improves cyclization efficiency by 15–20% .
- Continuous-flow systems : Reduce reaction time (2–4 hours vs. 12 hours batch) and improve reproducibility, as shown for analogous triazole derivatives .
Q. How are contradictions in crystallographic or spectroscopic data resolved?
- Twinned data refinement : SHELXL’s TWIN/BASF commands adjust for pseudo-merohedral twinning, common in triazole crystals .
- Dynamic NMR : Detects tautomeric equilibria (e.g., thiol-thione forms) at variable temperatures (25–60°C) .
- Cross-validation : Pair SC-XRD with IR spectroscopy to confirm hydrogen-bonding networks (e.g., O–H···N interactions at 2500–3300 cm⁻¹) .
Q. What experimental design principles apply to dose-response studies for biological activity?
- Dose range : Use logarithmic concentrations (1–100 µM) to capture EC₅₀/IC₅₀ values. Include positive controls (e.g., ascorbic acid for antioxidants) .
- Cell model selection : Primary human lymphocytes vs. immortalized lines (e.g., HEK-293) may yield divergent toxicity profiles due to metabolic differences .
- Mechanistic validation : Combine enzyme inhibition assays (e.g., COX-2) with molecular docking to correlate activity with triazole ring interactions .
Q. How can computational methods enhance experimental data interpretation?
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like DNA topoisomerase II (∆G = −8 to −10 kcal/mol) .
- ADMET prediction : SwissADME estimates bioavailability (TPSA 80–100 Ų) and blood-brain barrier penetration (logBB < −1) .
- DFT benchmarking : Compare HOMO-LUMO gaps (4–6 eV) with electrochemical data to validate redox activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
